molecular formula C13H15F3N2O3 B11819452 N-[1-(propoxyimino)-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine

N-[1-(propoxyimino)-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine

Cat. No.: B11819452
M. Wt: 304.26 g/mol
InChI Key: YMXTWPVMXNNBCN-UHFFFAOYSA-N
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Description

{2-nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine is a chemical compound with the molecular formula C13H15F3N2O3. It is known for its unique structure, which includes a nitroso group, a trifluoromethoxyphenyl group, and a propoxyamine group. This compound is primarily used in research and industrial applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of {2-nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine typically involves multiple steps. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the trifluoromethoxy group. The final step involves the addition of the propoxyamine group under controlled conditions. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

{2-nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

N-[1-propoxyimino-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C13H15F3N2O3/c1-3-8-20-18-12(9(2)17-19)10-4-6-11(7-5-10)21-13(14,15)16/h4-7,19H,3,8H2,1-2H3

InChI Key

YMXTWPVMXNNBCN-UHFFFAOYSA-N

Canonical SMILES

CCCON=C(C1=CC=C(C=C1)OC(F)(F)F)C(=NO)C

Origin of Product

United States

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